molecular formula C20H21ClN6O B2802694 (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone CAS No. 1396758-92-1

(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone

Cat. No.: B2802694
CAS No.: 1396758-92-1
M. Wt: 396.88
InChI Key: WYBWCYMFFTYBMF-UHFFFAOYSA-N
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Description

The compound (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone is a synthetic organic molecule that has garnered interest in various fields of scientific research. This compound features a tetrazole ring, a chlorophenyl group, and a phenethylpiperazine moiety, making it a complex and intriguing structure for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the tetrazole ring and the chlorophenyl group. The tetrazole ring can be synthesized through the cyclization of nitriles with azides under acidic conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves coupling the tetrazole and chlorophenyl intermediates with the phenethylpiperazine moiety using a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone: undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form azide derivatives.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under hydrogenation conditions.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Azide derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The chlorophenyl group and piperazine moiety contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.

Comparison with Similar Compounds

(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone: can be compared with other tetrazole-containing compounds, such as:

    Losartan: An angiotensin II receptor antagonist used to treat hypertension.

    Valsartan: Another angiotensin II receptor antagonist with similar therapeutic uses.

    Candesartan: A compound with a similar tetrazole ring structure, used for treating hypertension and heart failure.

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

[2-(4-chlorophenyl)tetrazol-5-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O/c21-17-6-8-18(9-7-17)27-23-19(22-24-27)20(28)26-14-12-25(13-15-26)11-10-16-4-2-1-3-5-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBWCYMFFTYBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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